2-Fluoro-1,4-dioxane
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Overview
Description
2-Fluoro-1,4-dioxane is an organic compound with the molecular formula C4H7FO2. It is a derivative of 1,4-dioxane, where one of the hydrogen atoms is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,4-dioxane typically involves the fluorination of 1,4-dioxane. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced fluorinated products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
2-Fluoro-1,4-dioxane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Fluoro-1,4-dioxane exerts its effects involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s reactivity and binding properties. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1,4-Dioxane: The parent compound, lacking the fluorine atom, is less reactive and has different chemical properties.
2-Chloro-1,4-dioxane: Similar to 2-Fluoro-1,4-dioxane but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Bromo-1,4-dioxane: Another halogenated derivative with distinct properties due to the presence of a bromine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or differently halogenated counterparts .
Properties
Molecular Formula |
C4H7FO2 |
---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
2-fluoro-1,4-dioxane |
InChI |
InChI=1S/C4H7FO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |
InChI Key |
NTBNJNOEUIEPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)F |
Origin of Product |
United States |
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